molecular formula C12H13N3O2 B8298041 1-(4-Hydroxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one

1-(4-Hydroxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one

Cat. No. B8298041
M. Wt: 231.25 g/mol
InChI Key: BHWFLMAFEQGCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Hydroxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-4-(triazol-1-yl)butan-1-one

InChI

InChI=1S/C12H13N3O2/c16-11-5-3-10(4-6-11)12(17)2-1-8-15-9-7-13-14-15/h3-7,9,16H,1-2,8H2

InChI Key

BHWFLMAFEQGCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCN2C=CN=N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.70 g (5.0 mmol) 1-(4-Methoxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one methane-sulfonate and 7 ml 47% aqueous HBr were heated to 80° C. overnight. After diluting with 10 ml water and cooling to 0° C. the mixture was alkalized (pH 12.6) by dropwise addition of 4N NaOH and extracted three times with toluene. Concentration of the toluene phase in vacuo gave 0.05 g recovered starting material. The aqueous phase was cooled and adjusted to pH=6.3 by addition of 6 N HCl. The resulting precipitate was isolated and dried in vacuo at 40° C. to give 1-(4-hydroxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one. Yield: 0.96 g (83%).
Name
1-(4-Methoxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one methane-sulfonate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.